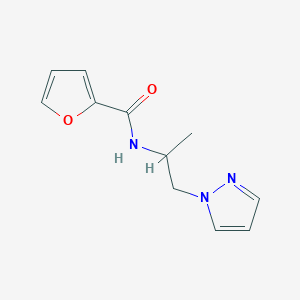
n-(1-(1h-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both pyrazole and furan rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-(1H-pyrazol-1-yl)propan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反应分析
Types of Reactions
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer and anti-viral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
相似化合物的比较
Similar Compounds
- N-(2-(1H-Pyrazol-1-yl)phenyl)picolinamide
- N-(1-(1H-Pyrazol-1-yl)ethyl)benzamide
- N-(1-(1H-Pyrazol-1-yl)propyl)thiophene-2-carboxamide
Uniqueness
N-(1-(1H-Pyrazol-1-yl)propan-2-yl)furan-2-carboxamide is unique due to the presence of both pyrazole and furan rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications .
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
N-(1-pyrazol-1-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-9(8-14-6-3-5-12-14)13-11(15)10-4-2-7-16-10/h2-7,9H,8H2,1H3,(H,13,15) |
InChI 键 |
PTJKQWVTRJEBLR-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















